3,6-Dichloro-2,4-dinitrophenol

Vue d'ensemble

Description

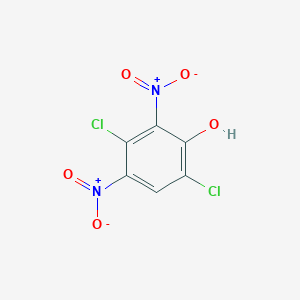

3,6-Dichloro-2,4-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5. It is a chlorinated nitrophenol derivative, characterized by the presence of two chlorine atoms and two nitro groups attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2,4-dinitrophenol typically involves the chlorination and nitration of phenol derivatives. One common method includes the chlorination of 2,4-dinitrophenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 3 and 6 positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination and nitration steps are optimized to minimize by-products and ensure efficient production .

Analyse Des Réactions Chimiques

Acid-Base Reactions and Proton Transfer

The phenolic hydroxyl group undergoes deprotonation under alkaline conditions, forming a phenolate ion. This reactivity is critical in biological and synthetic contexts:

-

Deprotonation : In dimethyl sulfoxide (DMSO) with potassium carbonate, analogous dinitrophenyl glycosides (e.g., 2,6-dichloro-4-nitrophenyl glucoside) undergo base-catalyzed anomerization via phenolate intermediates .

-

Proton Transfer Complexes : 2,6-Dichloro-4-nitrophenol (structurally similar) forms stable proton transfer complexes with amines like 3,4-diaminopyridine, evidenced by UV-Vis spectral shifts (λ_max 423 nm for phenolate) .

Key Parameters :

| Reaction Type | Conditions | Observed Outcome | Source |

|---|---|---|---|

| Deprotonation | DMSO, K₂CO₃, 25°C | Phenolate-mediated anomerization | |

| Proton Transfer | Methanol, room temperature | λ_max shift from 305→423 nm |

Nucleophilic Aromatic Substitution

The electron-deficient ring allows limited substitution, though steric and electronic effects from nitro groups dominate:

-

Chlorine Reactivity : Chlorine at positions 3 and 6 is less labile due to ortho/para-directing nitro groups. Substitution typically requires harsh conditions (e.g., reflux with FeCl₃) .

-

Comparative Reactivity : 2,6-Dichloro-4-nitrophenol shows lower substitution activity than non-nitrated analogs due to electron withdrawal .

Example Reaction Pathway :

text3,6-Dichloro-2,4-dinitrophenol + KOH (DMSO, reflux) → Polychlorinated dioxins (hypothetical, based on [3])

Thermal Decomposition

Nitro groups confer thermal instability, with decomposition pathways influenced by substituents:

-

Exothermic Breakdown : Analogous dinitrophenols decompose at ~200°C, releasing NOₓ gases .

-

Kinetics : For 4-diazo-2,6-dinitrophenol (structurally related), decomposition activation energy is 120–150 kJ/mol via Kissinger/Ozawa methods .

Thermochemical Data :

| Property | Value | Source |

|---|---|---|

| Δ_fusH (kJ/mol) | 24.17–26.19 (analogs) | |

| Decomposition Onset | ~200°C (estimated) |

Biochemical Interactions

While not direct chemical reactions, interactions with enzymes highlight its bioactivity:

-

Mitochondrial Uncoupling : Dinitrophenols like 2,4-DNP disrupt oxidative phosphorylation by protonophoric activity .

-

ATP-ase Activation : Substituted nitrophenols stimulate mitochondrial ATP-ase at concentrations correlating with pKa (e.g., 2,6-dichloro-4-nitrophenol at pKa 3.8) .

Structure-Activity Relationship :

| Compound | pKa | ATP-ase Activation Threshold | Source |

|---|---|---|---|

| This compound | ~4.0* | <1 mM (estimated) | |

| 2,4-Dinitrophenol | 4.0 | 0.5 mM | |

| *Estimated based on substituent effects. |

Synthetic and Industrial Relevance

-

Energetic Materials : Nitrochlorophenols are precursors to high-energy compounds (e.g., 4-diazo-2,6-dinitrophenol detonation velocity: 7,500 m/s) .

-

Dye Intermediate : Historical use in explosives/dyes persists in controlled syntheses .

Limitations and Research Gaps

Direct studies on this compound are sparse, necessitating extrapolation from analogs. Future work should prioritize:

-

Kinetic studies of substitution reactions under varied conditions.

-

Thermal stability profiling via DSC/ARC.

-

Spectroscopic characterization of reaction intermediates.

Applications De Recherche Scientifique

Historical Context and Mechanism of Action

DNP was first introduced in the 1930s as a weight loss drug due to its ability to increase metabolic rate by uncoupling oxidative phosphorylation in mitochondria. This process leads to increased energy expenditure without a corresponding increase in ATP production, resulting in weight loss. However, due to its narrow therapeutic index and associated toxicity, DNP was banned by the FDA in 1938 for human consumption .

2.1. Mitochondrial Uncoupling

Recent studies have revisited DNP's potential as a therapeutic agent, particularly in the context of mitochondrial dysfunction. Research indicates that DNP may serve as a mitochondrial uncoupler , which can be beneficial in treating conditions associated with mitochondrial inefficiency, such as neurodegenerative diseases and metabolic syndromes.

- Neurodegenerative Disorders : DNP has shown promise in enhancing cognitive function and neuroprotection by upregulating brain-derived neurotrophic factor (BDNF) levels and promoting synaptic plasticity . For example, studies involving mice have demonstrated improved cognition following DNP treatment, suggesting potential applications in conditions like Alzheimer's disease and Huntington's disease .

- Metabolic Disorders : DNP is being explored for its role in treating obesity and related metabolic disorders. It has been proposed as a treatment for "metabesity," which encompasses obesity-related comorbidities such as diabetes and cardiovascular diseases . A recent investigational new drug application has been approved to study DNP's safety and efficacy in humans for these conditions .

2.2. Weight Management

Historically known for its weight loss effects, DNP's mechanism of action involves significantly increasing energy expenditure—by approximately 30-40%—leading to substantial weight loss . Although it is no longer used clinically due to safety concerns, ongoing research aims to develop safer derivatives or prodrugs that could mimic its effects without the associated risks .

Industrial Applications

DNP also has several industrial applications:

- Pesticides : It is utilized as an active ingredient in pesticides due to its effectiveness against various pests .

- Dyes and Wood Preservatives : DNP is involved in the manufacture of dyes and wood preservatives, leveraging its chemical properties for industrial processes .

- Explosives : Historically, it has been used in explosives manufacturing owing to its chemical stability and reactivity .

Table 1: Summary of Research Findings on DNP Applications

Mécanisme D'action

The mechanism of action of 3,6-Dichloro-2,4-dinitrophenol involves its interaction with cellular components. The compound can uncouple oxidative phosphorylation, leading to increased metabolic rates and energy expenditure. This mechanism is similar to that of other nitrophenols, where the compound disrupts the proton gradient across mitochondrial membranes, leading to increased heat production and metabolic activity .

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.

2,6-Dichloro-4-nitrophenol: Used in the synthesis of dyes and pesticides.

2-Chloro-4-nitrophenol: Commonly found as an environmental pollutant and studied for its degradation pathways .

Uniqueness: 3,6-Dichloro-2,4-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual chlorination and nitration make it a valuable intermediate in various chemical syntheses and industrial applications .

Propriétés

IUPAC Name |

3,6-dichloro-2,4-dinitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)4(8)5(6(2)11)10(14)15/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUSLWJWJCKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.